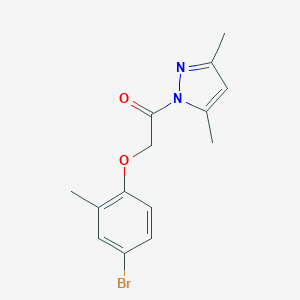
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is an organic compound that features a pyrazole ring substituted with a bromo-methylphenoxy group and an acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield 4-bromo-2-methylphenoxyacetyl chloride.
Coupling with Pyrazole: The phenoxyacetyl chloride is then reacted with 3,5-dimethylpyrazole in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-bromo-2-methylphenoxy)acetyl]-4-phenylpiperazine
- 1-[(4-bromo-2-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
- 2-(4-bromo-3-methylphenoxy)ethan-1-amine
Uniqueness
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a bromo-methylphenoxy group and an acetyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H15BrN2O2 |
|---|---|
Molekulargewicht |
323.18g/mol |
IUPAC-Name |
2-(4-bromo-2-methylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-6-12(15)4-5-13(9)19-8-14(18)17-11(3)7-10(2)16-17/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
PYGZNXMGSSCNBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)C)C |
Kanonische SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N'-(4-methylbenzoyl)acetohydrazide](/img/structure/B409491.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N,N-dicyclohexylacetamide](/img/structure/B409493.png)
![N-(3,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B409494.png)
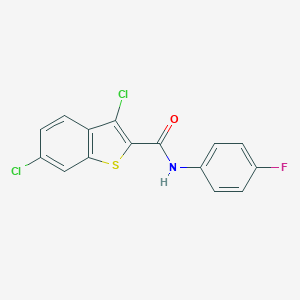
![N-(2-bromophenyl)-2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B409498.png)
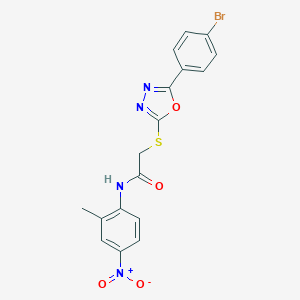
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B409500.png)
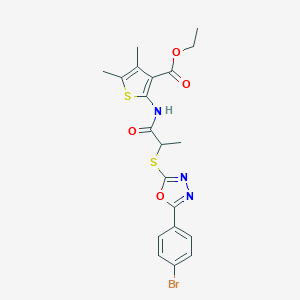
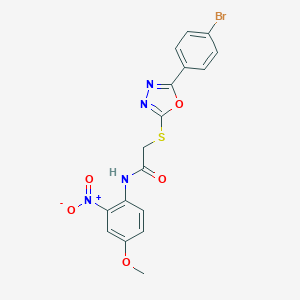
![Ethyl 2-(2-(N-cyclohexylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B409505.png)

![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B409508.png)
![2-{[4-(2-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B409510.png)
![Ethyl 2-[({[4-(2-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409511.png)
